N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide
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Overview
Description
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide: is a complex organic compound that features a benzodiazole ring, a phenyl group, and a dipropylsulfamoyl group
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit promising activity against bacterial strains such asStaphylococcus aureus .
Mode of Action
It’s known that many benzimidazole derivatives interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function and leading to a decrease in the viability of the target organism .
Biochemical Pathways
Benzimidazole derivatives are known to interfere with a wide range of biological activities, including antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile .
Result of Action
Similar compounds have been found to exhibit bactericidal activity, eliminating bacterial strains after 24-hour exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole ring, followed by the introduction of the phenyl group and the dipropylsulfamoyl group. Common reagents used in these reactions include benzene derivatives, sulfonamides, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The reaction conditions would be optimized to ensure high yield and purity of the final product. This may involve controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: In biology, this compound may be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets, making it a useful tool in biochemical research.
Medicine: In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or infectious diseases.
Industry: In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Comparison with Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
1D Open-Framework Metal Phosphates: Compounds with similar crystal structures and different hydrogen bond networks.
Uniqueness: N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide is unique due to its combination of a benzodiazole ring, a phenyl group, and a dipropylsulfamoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-3-17-30(18-4-2)34(32,33)22-15-11-20(12-16-22)26(31)27-21-13-9-19(10-14-21)25-28-23-7-5-6-8-24(23)29-25/h5-16H,3-4,17-18H2,1-2H3,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKWYAMOGDGJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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